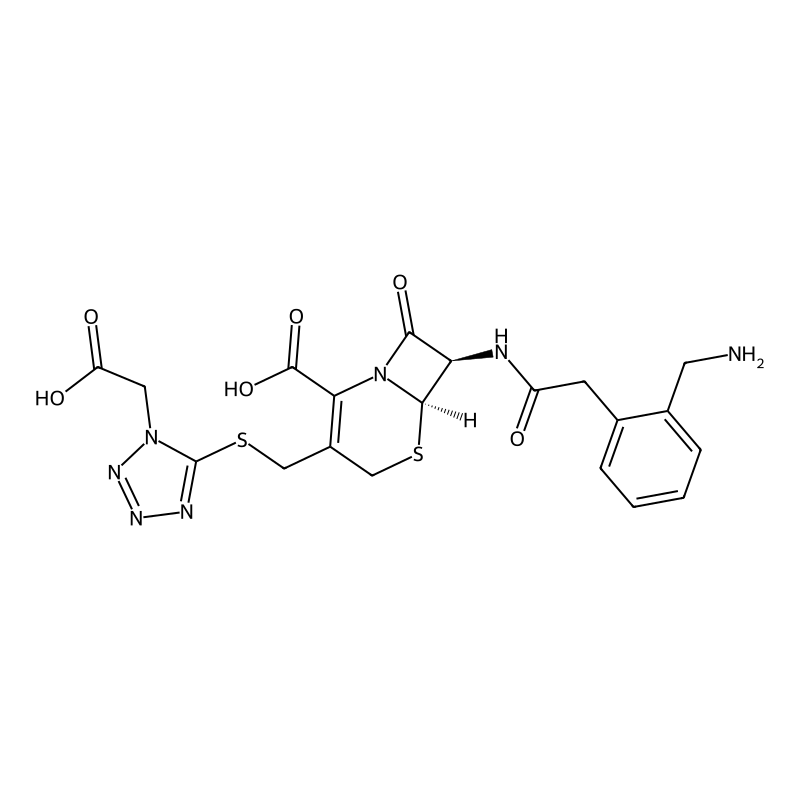

Ceforanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ceforanide (CAS 60925-61-3) is a semi-synthetic, second-generation cephalosporin antibiotic characterized by its prolonged serum half-life, high protein binding affinity (approximately 80-88%), and broad-spectrum bactericidal activity. In research and industrial procurement, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard, a baseline compound for pharmacokinetic (PK) modeling, and a selective agent in microbiological media. Unlike first-generation analogs, Ceforanide demonstrates enhanced stability against specific beta-lactamases and maintains predictable renal clearance profiles, making it a critical material for developing long-acting formulation models and specialized susceptibility testing panels [1].

Substituting Ceforanide with more common cephalosporins like Cefazolin (first-generation) or Cefamandole (second-generation) fundamentally compromises pharmacokinetic modeling and high-dose assay reproducibility. Cefazolin exhibits a significantly shorter half-life and experiences non-linear increases in renal clearance at high doses due to saturated protein binding, which skews concentration-time curves in toxicological screening [1]. Meanwhile, Cefamandole lacks the prolonged serum retention of Ceforanide and fails to provide the same level of in vitro activity against certain resistant Gram-negative strains[2]. For buyers developing long-acting drug delivery systems or precise microbiological reference panels, using these generic alternatives will result in inaccurate baseline data and premature drug elimination in vivo models.

Extended Pharmacokinetic Half-Life for Long-Acting Models

In comparative human pharmacokinetic models, Ceforanide demonstrates significantly slower elimination kinetics than its structural analogs. Ceforanide achieves a plasma half-life of 2.6 to 2.8 hours, whereas the standard benchmark Cefazolin achieves only 1.8 to 2.0 hours, and the in-class substitute Cefamandole is eliminated in approximately 0.8 hours [1]. This extended retention is driven by slower body and renal clearances.

| Evidence Dimension | Plasma half-life (t1/2) |

| Target Compound Data | 2.6 - 2.8 hours |

| Comparator Or Baseline | Cefazolin (1.8 - 2.0 hours) and Cefamandole (~0.8 hours) |

| Quantified Difference | ~40-50% increase in half-life over Cefazolin |

| Conditions | Human pharmacokinetic model following intravenous infusion |

Procuring Ceforanide provides a superior API baseline for researchers developing long-acting beta-lactam formulations or once-daily dosing models.

Superior Clearance Linearity at High-Dose Concentrations

High-dose pharmacological assays require APIs that maintain predictable clearance rates. When administered at high single doses (up to 4g), Cefazolin exhibits a significant increase in renal clearance and a decrease in plasma protein binding once concentrations exceed 100 mcg/mL, resulting in a lack of linear proportionality in the plasma area under the curve (AUC). In direct contrast, Ceforanide maintains highly stable plasma clearance (48 ml/min per 1.73 m2) and renal clearance (47 ml/min per 1.73 m2) parameters across the same dose escalation, with much less marked deviation from AUC linearity [1].

| Evidence Dimension | Renal clearance stability at high doses (2-4g) |

| Target Compound Data | Stable clearance; minimal AUC non-linearity |

| Comparator Or Baseline | Cefazolin (Increased clearance; significant AUC non-linearity >100 mcg/mL) |

| Quantified Difference | Ceforanide resists the clearance acceleration and protein-binding saturation seen in Cefazolin at high plasma concentrations |

| Conditions | 30-min intravenous infusions of 2-, 3-, and 4-g single doses in normal subjects |

Ensures predictable concentration-time curves and reproducible data in high-dose toxicological and pharmacological screening.

Enhanced in vitro Susceptibility Against Resistant E. coli

In microbiological assay development, Ceforanide provides a more stringent baseline for specific Gram-negative pathogens. When tested against 27 Escherichia coli strains known to be non-susceptible to cephalothin, microtiter assays (MIC <= 8 mcg/mL) revealed that 94% of the strains were susceptible to Ceforanide. In contrast, only 88% of the same strains were susceptible to the comparators Cefazolin and Cefamandole [1].

| Evidence Dimension | In vitro susceptibility rate (MIC <= 8 mcg/mL) |

| Target Compound Data | 94% susceptible |

| Comparator Or Baseline | Cefazolin and Cefamandole (88% susceptible) |

| Quantified Difference | 6 percentage point increase in susceptibility among cephalothin-resistant strains |

| Conditions | Microtiter assay against 27 cephalothin-resistant E. coli strains |

Validates the procurement of Ceforanide as a highly specific reference standard for Gram-negative susceptibility testing panels.

Unique Utility in Atypical Mycobacterial Screening Assays

While cephalosporins are not traditionally used for tuberculosis, Ceforanide exhibits unique in vitro activity that makes it valuable for specialized assay development. In radiometric 7H12 broth screenings against Mycobacterium tuberculosis, Ceforanide demonstrated an MIC range of 6.0 to 25.0 mcg/mL, making it active enough for further macrophage model studies. Conversely, the comparators Cefamandole, Cefoxitin, and Cephalothin were deemed completely inactive and excluded from further in vitro evaluation[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |

| Target Compound Data | 6.0 - 25.0 mcg/mL |

| Comparator Or Baseline | Cefamandole and Cephalothin (Inactive / Not measurable) |

| Quantified Difference | Ceforanide achieves measurable inhibition where in-class substitutes fail entirely |

| Conditions | BACTEC radiometric method in 7H12 broth |

Essential for researchers requiring a beta-lactam reference standard to study atypical mycobacterial resistance or macrophage infection models.

Pharmacokinetic Modeling and Long-Acting Formulation Development

Because Ceforanide exhibits a significantly longer half-life (~2.6-2.8 hours) than standard cephalosporins like Cefazolin [1], it is the ideal API for researchers validating sustained-release matrices, once-daily dosing algorithms, or novel drug delivery vehicles where prolonged serum retention is a critical baseline metric.

High-Dose Toxicology and Renal Clearance Assays

Ceforanide's ability to maintain linear renal clearance and stable protein binding at high concentrations (up to 4g) makes it a preferred reference compound for toxicological screening and renal transport studies, avoiding the data skew caused by the clearance acceleration seen in Cefazolin [2].

Microbiological Susceptibility Testing Panels

Due to its superior in vitro activity against cephalothin-resistant E. coli strains compared to Cefamandole and Cefazolin [3], Ceforanide is highly recommended for inclusion in specialized antimicrobial susceptibility testing (AST) panels and microbiological media formulations targeting resistant Gram-negative pathogens.

Specialized Mycobacterial In Vitro Screening

As one of the few cephalosporins to demonstrate measurable inhibitory activity against Mycobacterium tuberculosis in radiometric broth assays[4], Ceforanide is uniquely positioned as a beta-lactam reference standard for atypical mycobacterial research and macrophage infection models.

References

- [1] Comparative Pharmacokinetics of Ceforanide (BL-S786R) and Cefazolin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy. 1979;15(5):826-829.

- [2] Clinical pharmacokinetics and safety of high doses of ceforanide (BL-S786R) and cefazolin. Antimicrobial Agents Chemother. 1979;16(5):615-621.

- [3] Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole. Clin Ther. 1985;7(2):151-3.

- [4] Determination of in vitro susceptibility of Mycobacterium tuberculosis to cephalosporins by radiometric and conventional methods. Antimicrob Agents Chemother. 1987;31(11):1791-1793.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.7

Appearance

Storage

UNII

Drug Indication

Pharmacology

Ceforanide is a semi-synthetic, broad-spectrum, beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Ceforanide causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01D - Other beta-lactam antibacterials

J01DC - Second-generation cephalosporins

J01DC11 - Ceforanide

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Crowle AJ, Sbarbaro JA, May MH. Effects of isoniazid and of ceforanide against

3: Souney PF, Fisher S, Tuomala RE, Polk BF, Simpson C. Plasma and tissue

4: Campoli-Richards DM, Lackner TE, Monk JP. Ceforanide. A review of its

5: Soave R, Hirsch JC, Salvati EA, Brause BD, Roberts RB. Comparison of

6: Anderson PO. Comment: Ceforanide half-life. Drug Intell Clin Pharm. 1985

7: Tartaglione TA, Polk RE. Review of the new second-generation cephalosporins:

8: Lefrock JL, Holloway W, Carr BB, Schell RF. In vitro and clinical evaluation

9: Kenady DE, Ram MD. Biliary levels of ceforanide. Antimicrob Agents Chemother.

10: Barriere SL, Mills J. Ceforanide: antibacterial activity, pharmacology, and

11: Raab TA, Balderman S, Bhayana J, Bingham K, Mylotte J, Beam TR Jr. A

12: Mullany LD, French MA, Nightingale CH, Low HB, Ellison LH, Quintiliani R.

13: Jovanovich JF, Saravolatz LD, Burch K, Pohlod DJ. Failure of probenecid to

14: Hawkins SS, Alford RH, Stone WJ, Smyth RD, Pfeffer M. Ceforanide kinetics in

15: Lee FH, Smyth RD, Van Harken DR. Comparative tissue distribution of

16: Cooper RH, Savitch CB, Joseph WP, Mills J. Evaluation of ceforanide as

17: Carrizosa J, Kobasa WD, Kaye D. Comparison of ceforanide, cefazolin,

18: Pfeffer M, Gaver RC, Van Harken DR. Human pharmacokinetics of a new

19: Musher DM, Fainstein V, Young EJ. Treatment of cellulitis with ceforanide.

20: Counts GW, Turck M. Antibacterial activity of a new parenteral